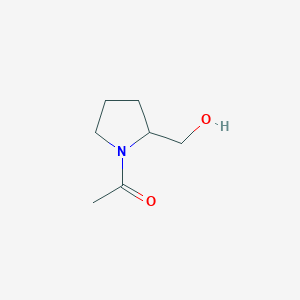

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

Overview

Description

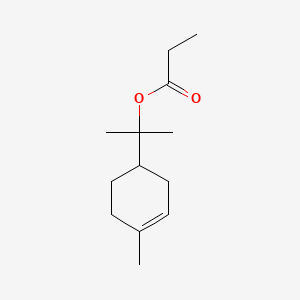

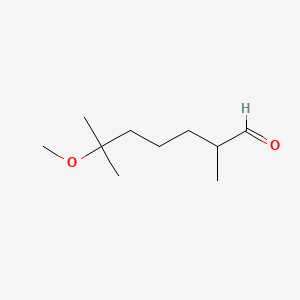

“1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone” is a chemical compound with the molecular formula C7H13NO2 . It has an average mass of 143.184 Da and a monoisotopic mass of 143.094635 Da .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone”, is often achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a hydroxymethyl group and an ethanone group .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.2±13.0 °C at 760 mmHg, and a flash point of 132.3±19.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 41 Å2 .Scientific Research Applications

Synthesis and Characterization

Synthesis of Related Compounds : The compound has been used in the synthesis of various chemically related compounds, demonstrating its versatility in chemical reactions. For instance, it played a role in the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound with confirmed structure through IR, 1HNmR, and MS analysis (Zhang Dan-shen, 2009).

Hydrogen-Bonding Patterns : Research focused on understanding the hydrogen-bonding patterns in enaminones, including variants of this compound, has been conducted. This research sheds light on the molecular interactions and crystal structures of such compounds (Balderson et al., 2007).

Molecular Structure Analysis : Studies involving the compound also include the identification and characterization of novel derivatives. For example, a novel cathinone derivative was identified using advanced analytical techniques, highlighting the compound's relevance in forensic and clinical laboratories (Bijlsma et al., 2015).

Catalysis and Reaction Studies

Catalytic Behavior and Synthesis : The compound has been utilized in the synthesis and characterization of metal complexes, which exhibit significant catalytic activities. These studies provide insights into the potential industrial applications of such compounds in polymerization and other reactions (Sun et al., 2007).

Ring Opening Reactions : Research has also explored its role in ring-opening reactions. For instance, its derivatives were involved in reactions leading to the formation of dibenzoxanthenes, demonstrating its applicability in synthetic organic chemistry (Gazizov et al., 2015).

Biochemical and Medicinal Studies

Molecular Docking and Pharmacokinetics : Studies have been conducted on the synthesis, characterization, and molecular docking of derivatives to understand their potential in pharmacokinetics and for further biological applications (Govindhan et al., 2017).

Antimicrobial Activity : Compounds synthesized from derivatives have shown significant antimicrobial activities. This highlights the compound's importance in developing new pharmaceuticals with potential medical applications (Salimon et al., 2011).

Learning and Memory Dysfunction : There's research on the effects of derivatives on learning and memory in mice, indicating its relevance in neuropharmacology and potentially in treating cognitive disorders (Zhang Hong-ying, 2012).

properties

IUPAC Name |

1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVOVAHJAHGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338763 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone | |

CAS RN |

27822-68-0 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)

![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)

![1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1593870.png)

![Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-](/img/structure/B1593872.png)